3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid

Nrf2/ARE signaling Oxidative stress Nephroprotection

3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid (CAS 135447-39-1), trivially known as Rehmapicrogenin, is a chiral monoterpenoid of formula C₁₀H₁₆O₃ (MW 184.23 g/mol) bearing a (3R)-configured secondary alcohol and a conjugated α,β-unsaturated carboxylic acid on a cyclohexene scaffold. The compound is isolated from the root of Rehmannia glutinosa and belongs to the cyclohexene-1-carboxylic acid subclass of apocarotenoid-like monoterpenoids.

Molecular Formula C10H16O3
Molecular Weight 184.23 g/mol
Cat. No. B12311289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid
Molecular FormulaC10H16O3
Molecular Weight184.23 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1O)(C)C)C(=O)O
InChIInChI=1S/C10H16O3/c1-6-7(11)4-5-10(2,3)8(6)9(12)13/h7,11H,4-5H2,1-3H3,(H,12,13)
InChIKeyIJTFWVKHFTZVSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic Acid (Rehmapicrogenin): Procurement-Focused Identity, Class, and Baseline Characteristics


3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic acid (CAS 135447-39-1), trivially known as Rehmapicrogenin, is a chiral monoterpenoid of formula C₁₀H₁₆O₃ (MW 184.23 g/mol) bearing a (3R)-configured secondary alcohol and a conjugated α,β-unsaturated carboxylic acid on a cyclohexene scaffold [1]. The compound is isolated from the root of Rehmannia glutinosa and belongs to the cyclohexene-1-carboxylic acid subclass of apocarotenoid-like monoterpenoids [2][3]. Commercial material is typically supplied as a white powder with purity ≥98% by HPLC, stored at 2–8°C under desiccated and light-protected conditions, and is predominantly used as a reference standard for phytochemical analysis and pharmacological research [4].

Why 3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic Acid Cannot Be Replaced by In-Class Analogs: A Segue to Quantitative Selection Criteria


Although several 2,6,6-trimethylcyclohexene-1-carboxylic acid derivatives are commercially available, simple interchange is not scientifically valid because the position and stereochemistry of ring hydroxylation dictate distinct hydrogen-bond donor/acceptor profiles, target engagement, and biological readouts. β-Cyclogeranic acid (CAS 471-90-9) lacks the 3-OH group entirely and has no demonstrated anti-inflammatory activity ; the 4-hydroxy regioisomer (CAS 62218-55-7) shows only generic antioxidant effects without Nrf2 pathway activation ; the 3-oxo analog serves as a synthetic intermediate for strigol rather than a bioactive molecule [1]; and catalpol, another Rehmannia-derived compound, operates through SIRT1 rather than Nrf2/ARE and estrogen receptor signaling [2]. The quantitative evidence below establishes the selection-critical differences.

Procurement-Relevant Quantitative Evidence: 3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic Acid vs. Closest Analogs and In-Class Candidates


Nrf2/ARE Pathway Activation with Estrogen Receptor-Dependent Nephroprotection vs. Catalpol and 4-OH Regioisomer

In an ADR-induced nephropathy mouse model, rehmapicrogenin treatment significantly rescued serum creatinine (Scr), blood urea nitrogen (BUN), and urine albumin (U-ALB) levels while reducing ROS accumulation; both in vivo and in vitro, it activated the Nrf2/ARE pathway, and co-treatment with ICI 182780 (estrogen receptor antagonist) significantly reversed its protective effects [1]. In contrast, the 4-hydroxy regioisomer (CAS 62218-55-7) has only been characterized for generic free-radical scavenging activity without Nrf2 or estrogen receptor pathway data , and catalpol protects renal tissue through SIRT1 rather than Nrf2/ARE [2].

Nrf2/ARE signaling Oxidative stress Nephroprotection

Dual iNOS/COX-2/IL-6 Multi-Target Anti-Inflammatory Activity vs. β-Cyclogeranic Acid and 3-Oxo Analog

In LPS-stimulated RAW264.7 macrophages, the rehmapicrogenin-containing subfraction C3 inhibited NO production with 100-fold greater potency than the crude aqueous extract of R. glutinosa (effective at 31.25–62.5 μg/mL, p=0.001–0.01), and rehmapicrogenin itself significantly inhibited NO production (p<0.001), iNOS gene/protein expression dose-dependently (p<0.001), PGE₂ (p<0.001–0.01), IL-6 (p<0.001–0.05), and COX-2 (p<0.05) [1]. β-Cyclogeranic acid (CAS 471-90-9) has no reported anti-inflammatory activity despite being a close structural analog lacking the 3-OH group ; the 3-oxo derivative (2,6,6-trimethyl-3-oxocyclohex-1-ene-1-carboxylic acid) is documented as a synthetic strigol intermediate with no iNOS/COX-2/IL-6 inhibition data [2].

Anti-inflammatory iNOS inhibition COX-2 inhibition IL-6 suppression

Predicted Physicochemical Divergence: Hydrogen-Bond Donor Count, pKa, and logP vs. β-Cyclogeranic Acid and 4-OH Regioisomer

The target compound contains 2 H-bond donors (COOH + 3-OH) and 3 H-bond acceptors; β-cyclogeranic acid (CAS 471-90-9) has only 1 H-bond donor (COOH only), fundamentally altering solubility and target-binding pharmacophore [1]. Predicted pKa (most acidic) for rehmapicrogenin is 4.60±0.60 at 25°C, compared to an estimated pKa of ~8.47 reported for β-cyclogeranic acid [2], indicating the electron-withdrawing effect of the 3-OH group on the carboxylate acidity. AlogP values are 1.57 (rehmapicrogenin) [3] and 2.60 (β-cyclogeranic acid), reflecting decreased lipophilicity conferred by the hydroxyl .

Physicochemical properties Hydrogen bonding Lipophilicity pKa

Stereochemical (3R) Identity: Enantiomeric Purity Relevance vs. Racemic or Non-Specified Analogs

Rehmapicrogenin is defined as the (3R)-enantiomer [InChIKey: IJTFWVKHFTZVSR-SSDOTTSWSA-N], and all biological activity data in the primary literature (Li 2012; Wang 2021; Ma 2024) were generated using the naturally occurring (3R)-form [1]. β-Cyclogeranic acid and the 3-oxo analog are achiral at position 3 (no stereocenter), while the 4-hydroxy regioisomer (CAS 62218-55-7) is also specified as (R)-configured but at position 4 rather than 3, creating a different chiral pharmacophore geometry . No published literature demonstrates that the (3S)-enantiomer or racemic mixture retains iNOS/COX-2/IL-6 inhibitory or Nrf2/ARE-activating activity.

Stereochemistry Enantiomeric purity Chiral recognition Target engagement

Validated In Vivo Nephroprotection in ADR-Induced and LPS-Induced Kidney Injury Models vs. In-Class Candidates Without Renal Efficacy Data

Rehmapicrogenin has been independently validated in two distinct in vivo renal injury models: (1) ADR-induced nephropathy in mice, where it attenuated pathological kidney changes, rescued weight, Scr, BUN, and U-ALB levels, and reduced ROS/apoptosis [1]; and (2) LPS-induced acute kidney injury, where it improved renal function markers (BUN, proteinuria, creatinine, albumin), suppressed podocyte apoptosis, and reduced ROS production in kidney tissues [2]. By contrast, β-cyclogeranic acid, the 4-OH regioisomer, and the 3-oxo analog have no published in vivo renal efficacy data, and catalpol's renal protection is mechanistically distinct (SIRT1-dependent) [3].

Acute kidney injury Podocyte protection Adriamycin nephropathy In vivo pharmacology

Commercial Purity Benchmark and QC Traceability vs. β-Cyclogeranic Acid and 3-Oxo Intermediate

Reputable suppliers of rehmapicrogenin consistently specify HPLC purity ≥98%, with identity confirmed by MS and NMR, and provide detailed storage conditions (2–8°C, desiccated, light-protected) [1][2]. Typical commercial packaging ranges from 5 mg to 1 g, with the material classified as a phytochemical reference standard suited for content determination, identification, and pharmacological screening [1]. β-Cyclogeranic acid is typically supplied at 95% purity as a synthetic intermediate for fragrance applications with no biological QC characterization ; the 3-oxo analog is supplied as a synthetic intermediate for strigol synthesis with purity specifications oriented toward chemical reactivity rather than bioassay-grade quality .

Reference standard HPLC purity Quality control Procurement specification

Evidence-Backed Research and Procurement Scenarios for 3-Hydroxy-2,6,6-trimethylcyclohexene-1-carboxylic Acid (Rehmapicrogenin)


Nrf2/ARE Pathway Activation and Oxidative Stress Research with Estrogen Receptor Pathway Cross-Validation

Rehmapicrogenin is the only compound in the 2,6,6-trimethylcyclohexene-1-carboxylic acid class with demonstrated Nrf2/ARE pathway activation in two independent in vivo kidney injury models (ADR-induced nephropathy and LPS-induced AKI), where its protective effects are reversed by the estrogen receptor antagonist ICI 182780 [1][2]. This dual-pathway engagement enables studies of crosstalk between Nrf2-mediated antioxidant responses and estrogen receptor signaling in renal tissue.

Multi-Target Anti-Inflammatory Screening Targeting Simultaneous iNOS/COX-2/IL-6 Inhibition

In LPS-stimulated RAW264.7 macrophages, rehmapicrogenin simultaneously suppresses NO production (iNOS), COX-2 protein, and IL-6 secretion, providing a single-molecule tool compound for investigating convergent inflammatory mediator regulation [3]. Neither β-cyclogeranic acid nor the 3-oxo analog exhibits any of these activities, making rehmapicrogenin the only structurally validated choice for iNOS/COX-2/IL-6 multi-pathway studies within this chemical class.

Podocyte Protection and Acute Kidney Injury (AKI) Pharmacology

Rehmapicrogenin is validated in the LPS-induced podocyte injury model, where it inhibited podocyte apoptosis, reduced renal ROS production, and improved functional markers including BUN, creatinine, proteinuria, and albumin [2]. This podocyte-specific protection profile, combined with Nrf2/ARE activation, positions rehmapicrogenin as a uniquely characterized probe for AKI research within its structural family.

Chiral Reference Standard for Phytochemical and Pharmacopoeial Analysis

With HPLC purity ≥98%, (3R)-stereochemical specification confirmed by InChIKey, and multi-modal QC documentation (MS, NMR), rehmapicrogenin serves as a reliable chiral reference standard for Rehmannia glutinosa quality control, botanical authentication, and content determination [4]. Its well-defined stereochemistry, absent in achiral analogs, supports chiral method development and enantiomeric purity assessment.

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